

# Part 1: LRBA (LPS-Responsive Beige-like Anchor Protein)

Author: BenchChem Technical Support Team. Date: December 2025



LRBA is a protein-coding gene that plays a critical role in the proper functioning of the immune system. It is involved in regulating intracellular vesicle trafficking, which is essential for the directed release of immune response molecules.[1] Mutations in the LRBA gene can lead to a primary immunodeficiency disorder characterized by a wide range of clinical manifestations, including recurrent infections, autoimmunity, lymphoproliferation, and inflammatory bowel disease (IBD).[2][3]

## **Data Presentation: LRBA Gene Expression**

The expression of LRBA varies across different tissues and disease states. While expressed in many tissues, it shows higher expression in immune cells.[2] In disease, LRBA is often dysregulated. For instance, it is overexpressed in several types of cancer relative to their normal tissue counterparts.[4]



| Tissue/Cell<br>Type  | Condition   | Expression<br>Level                   | Method                        | Reference |
|----------------------|-------------|---------------------------------------|-------------------------------|-----------|
| Prostate             | Cancer      | Upregulated vs.<br>Normal             | Microarray, Real-<br>time PCR | [4]       |
| Breast               | Cancer      | Upregulated vs.<br>Normal             | Microarray, Real-<br>time PCR | [4]       |
| Kidney               | Cancer      | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Pancreas             | Cancer      | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Colorectal           | Cancer      | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Lung                 | Cancer      | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Medulloblastoma      | Brain Tumor | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Rhabdomyosarc<br>oma | Brain Tumor | Upregulated vs.<br>Normal             | Microarray                    | [4]       |
| Various Tissues      | Healthy     | Variable<br>cytoplasmic<br>expression | Immunohistoche<br>mistry      | [5]       |
| Immune Cells         | Healthy     | Higher<br>expression                  | Not specified                 | [2]       |

# **LRBA Signaling Pathway**

LRBA is a key regulator of the immune checkpoint protein CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4).[6][7] LRBA prevents the lysosomal degradation of CTLA-4, thereby promoting its recycling to the cell surface of T cells.[8] This function is crucial for maintaining immune tolerance and preventing excessive T-cell activation.[7] In the absence of functional LRBA, CTLA-4 is degraded, leading to uncontrolled immune responses and autoimmunity.[8][9] The



signaling pathway involves the interaction of LRBA with CTLA-4 within endosomal compartments, stabilizing the receptor and preventing its sorting to lysosomes for degradation. [9][10]



Click to download full resolution via product page

LRBA-mediated CTLA-4 recycling pathway.

# Part 2: LAG-3 (Lymphocyte-activation gene 3)

LAG-3, also known as CD223, is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells.[11][12] It plays a significant role in the



negative regulation of T-cell activation and proliferation.[13] Similar to other immune checkpoint proteins like PD-1 and CTLA-4, LAG-3 is a target for cancer immunotherapy.[14]

# **Data Presentation: LAG-3 Gene Expression**

LAG-3 expression varies significantly between healthy and diseased tissues. In healthy tissues, it is predominantly expressed in lymphoid tissues. In disease states such as cancer and inflammatory conditions, its expression is often upregulated.

## LAG-3 Expression in Cancer (TCGA Data)

The Cancer Genome Atlas (TCGA) data reveals differential expression of LAG-3 across various cancer types compared to normal tissues.[15]



| Cancer Type                                  | Expression in Tumor vs. Normal |
|----------------------------------------------|--------------------------------|
| Bladder Urothelial Carcinoma (BLCA)          | Higher                         |
| Breast Invasive Carcinoma (BRCA)             | Higher                         |
| Cervical Squamous Cell Carcinoma (CESC)      | Higher                         |
| Colon Adenocarcinoma (COAD)                  | Lower                          |
| Esophageal Carcinoma (ESCA)                  | Higher                         |
| Glioblastoma Multiforme (GBM)                | Higher                         |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Higher                         |
| Kidney Renal Clear Cell Carcinoma (KIRC)     | Lower                          |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Lower                          |
| Liver Hepatocellular Carcinoma (LIHC)        | Lower                          |
| Lung Adenocarcinoma (LUAD)                   | Higher                         |
| Lung Squamous Cell Carcinoma (LUSC)          | Higher                         |
| Ovarian Serous Cystadenocarcinoma (OV)       | Higher                         |
| Prostate Adenocarcinoma (PRAD)               | Lower                          |
| Rectum Adenocarcinoma (READ)                 | Lower                          |
| Skin Cutaneous Melanoma (SKCM)               | Higher                         |
| Stomach Adenocarcinoma (STAD)                | Higher                         |
| Thyroid Carcinoma (THCA)                     | Lower                          |
| Uterine Corpus Endometrial Carcinoma (UCEC)  | Lower                          |

## **LAG-3 Expression in Ulcerative Colitis**

In the context of inflammatory diseases like ulcerative colitis (UC), LAG-3 expression is markedly increased in inflamed tissues.



| Condition                             | Tissue | Cell Type | % of CD3+ cells expressing LAG-3 (Mean ± SEM) | Method            | Reference |
|---------------------------------------|--------|-----------|-----------------------------------------------|-------------------|-----------|
| Ulcerative<br>Colitis<br>(inflamed)   | Colon  | T cells   | 8.37 ± 3.13                                   | Flow<br>Cytometry | [16]      |
| Ulcerative<br>Colitis<br>(uninflamed) | Colon  | T cells   | 0.80 ± 0.15                                   | Flow<br>Cytometry | [16]      |
| Healthy<br>Control                    | Colon  | T cells   | 1.08 ± 0.59                                   | Flow<br>Cytometry | [16]      |

# **LAG-3 Signaling Pathway**

LAG-3 is a transmembrane protein that negatively regulates T-cell function upon binding to its ligands.[14] Its primary ligands include Major Histocompatibility Complex class II (MHC-II) and Fibrinogen-like protein 1 (FGL1).[17][18] The binding of LAG-3 to its ligands on antigen-presenting cells or tumor cells transmits an inhibitory signal into the T cell, leading to decreased cytokine production, reduced proliferation, and T-cell exhaustion.[18][19] The intracellular domain of LAG-3 contains a conserved "KIEELE" motif that is critical for its inhibitory function.





Click to download full resolution via product page

LAG-3 inhibitory signaling pathway.

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the analysis of gene and protein expression.

## **General Experimental Workflow**

A typical workflow for analyzing gene expression in tissues involves sample collection, processing, and analysis using various molecular biology techniques.





Click to download full resolution via product page

General workflow for gene and protein expression analysis.

## **Quantitative Real-Time PCR (qPCR)**

Objective: To quantify the amount of a specific mRNA transcript in a sample.

#### Protocol:

- RNA Extraction: Isolate total RNA from tissue samples or cells using a commercial kit or a
  Trizol-based method. Assess RNA quality and quantity using a spectrophotometer or a
  bioanalyzer.
- cDNA Synthesis (Reverse Transcription): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT)s, random hexamers, or gene-specific primers).[20]
- qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
- Real-Time PCR: Perform the PCR in a real-time thermal cycler that monitors fluorescence in real-time as the DNA is amplified.



Data Analysis: Determine the cycle threshold (Ct) value for each sample. Relative
quantification of gene expression can be calculated using the ΔΔCt method, normalizing the
expression of the gene of interest to a housekeeping gene.

### **Western Blot**

Objective: To detect and quantify a specific protein in a sample.

#### Protocol:

- Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[7]
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- Gel Electrophoresis (SDS-PAGE): Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein
  of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g.,
  HRP).
- Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a signal.
- Imaging: Capture the signal using an imager. The intensity of the bands can be quantified using densitometry software.

# Immunohistochemistry (IHC)



Objective: To visualize the localization and expression of a specific protein within a tissue section.

#### Protocol:

- Tissue Preparation: Fix the tissue in formalin and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.
- Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of ethanol washes.
- Antigen Retrieval: Unmask the antigenic epitopes that may have been masked by formalin fixation, typically by using heat (heat-induced epitope retrieval) or enzymes.
- Blocking: Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation: Incubate the tissue sections with a primary antibody that specifically binds to the target protein.
- Secondary Antibody Incubation: Apply a secondary antibody that is conjugated to an enzyme and binds to the primary antibody.
- Detection: Add a chromogenic substrate that is converted by the enzyme into a colored precipitate at the site of the antigen.
- Counterstaining, Dehydration, and Mounting: Counterstain the tissue with a stain like hematoxylin to visualize cell nuclei, then dehydrate the sections and mount them with a coverslip.
- Microscopy: Visualize and analyze the stained tissue sections under a microscope.

## Flow Cytometry

Objective: To identify and quantify specific cell populations based on the expression of cell surface and intracellular markers.

#### Protocol:



- Single-Cell Suspension Preparation: Prepare a single-cell suspension from blood or by dissociating tissues using enzymatic digestion and mechanical disruption.
- Staining:
  - Surface Staining: Incubate the cells with fluorescently labeled antibodies that bind to cell surface proteins.
  - Intracellular Staining: For intracellular targets, first fix and permeabilize the cells to allow antibodies to enter and bind to intracellular proteins.
- Washing: Wash the cells to remove unbound antibodies.
- Data Acquisition: Run the stained cells through a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.
- Data Analysis: Use specialized software to analyze the data, allowing for the identification and quantification of different cell populations based on their fluorescence profiles.

## References

- 1. researchgate.net [researchgate.net]
- 2. LRBA, a BEACH protein mutated in human immune deficiency, is widely expressed in epithelia, exocrine and endocrine glands, and neurons PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function of lipopolysaccharide-responsive beige-like anchor protein causes inflammatory bowel disease—a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LRBA protein expression summary The Human Protein Atlas [proteinatlas.org]
- 6. geneonline.com [geneonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of CTLA-4 recycling by LRBA and Rab11 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]



- 10. bioengineer.org [bioengineer.org]
- 11. Lymphocyte activation gene 3 served as a potential prognostic and immunological biomarker across various cancer types: a clinical and pan-cancer analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic significance of Lymphocyte-activation gene 3 (LAG3) in patients with solid tumors: a systematic review, meta-analysis and pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lymphocyte activation gene-3 (LAG3) mRNA and protein expression on tumour infiltrating lymphocytes (TILs) in oesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LAG-3 transcriptomic expression correlates linearly with other checkpoints, but not with clinical outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fibrinogen-like protein 1 is a major immune inhibitory ligand of LAG3 PMC [pmc.ncbi.nlm.nih.gov]
- 18. antbioinc.com [antbioinc.com]
- 19. Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lymphocyte activation gene (LAG)-3 is associated with mucosal inflammation and disease activity in ulcerative colitis. — Immunology [immunology.ox.ac.uk]
- To cite this document: BenchChem. [Part 1: LRBA (LPS-Responsive Beige-like Anchor Protein)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376179#lba-3-gene-expression-in-healthy-vs-diseased-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com